3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid basic properties
3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid basic properties
An In-depth Technical Guide to the Basic Properties of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry and drug development, the exploration of non-canonical amino acids has opened new avenues for designing novel therapeutics with enhanced properties. Among these, cyclic amino acids with unique heteroatoms offer a tantalizing combination of conformational rigidity and altered physicochemical characteristics. This guide provides a comprehensive technical overview of the basic properties of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid, a fascinating molecule that merges the structural features of a cyclic amino acid with a thioether linkage. Our focus will be on delivering field-proven insights and a deep understanding of the causality behind its chemical behavior, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid is a non-proteinogenic amino acid characterized by a six-membered thiopyran ring. The presence of both a primary amine and a carboxylic acid functional group attached to the same carbon atom (α-carbon) classifies it as an α-amino acid. The thioether linkage within the ring introduces unique electronic and steric properties compared to its carbocyclic or oxygen-containing counterparts.
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| Molecular Formula | C6H11NO2S | [1] |
| Molecular Weight | 161.22 g/mol | [1] |
| CAS Number | 39124-24-8 | [2] |
| Predicted pKa1 (Carboxylic Acid) | 2.08 ± 0.20 | [3] |
| Estimated pKa2 (Ammonium) | ~9-10 | [4] |
| Predicted XLogP3 | -2.4 | [1] |
The Interplay of Functional Groups: Understanding Basicity
The fundamental acid-base properties of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid are dictated by the interplay between its amino and carboxylic acid groups. Like all amino acids, it can exist in different ionization states depending on the pH of the surrounding environment.
The Zwitterionic Nature
At physiological pH, and within a specific pH range, the molecule exists predominantly as a zwitterion, or an internal salt.[5] In this form, the acidic carboxylic acid group (-COOH) donates a proton to the basic amino group (-NH2), resulting in a negatively charged carboxylate (-COO⁻) and a positively charged ammonium group (-NH3⁺).[5] This zwitterionic nature is a key determinant of its physical properties, such as its high melting point and solubility in polar solvents.
pH-Dependent Protonation States
The specific protonation state of the molecule is governed by the pH of the solution relative to the pKa values of the functional groups.
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In strongly acidic conditions (pH < 2): Both the carboxylic acid and the amino group are protonated, resulting in a net positive charge on the molecule (-COOH and -NH3⁺).
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In the intermediate pH range (pH between the two pKa values): The molecule exists primarily as the zwitterion (-COO⁻ and -NH3⁺), with a net charge of zero. The pH at which the concentration of the zwitterion is maximal and the net charge is exactly zero is the isoelectric point (pI) .[6]
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In strongly basic conditions (pH > 10): Both the carboxylic acid and the amino group are deprotonated, leading to a net negative charge on the molecule (-COO⁻ and -NH2).
The isoelectric point (pI) can be calculated by taking the average of the two pKa values.[5][7] Using the predicted pKa1 and an estimated pKa2 of 9.5, the pI would be:
pI = (pKa1 + pKa2) / 2 = (2.08 + 9.5) / 2 ≈ 5.79
This indicates that at a pH of approximately 5.79, the molecule will have no net electrical charge.
The following diagram illustrates the pH-dependent equilibrium of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid.
Caption: pH-dependent ionization states.
The Influence of the Thioether Linkage
The presence of the sulfur atom in the thiopyran ring can subtly influence the basicity of the amino group and the acidity of the carboxylic acid through inductive effects. Being a relatively electronegative atom, the sulfur can withdraw electron density from the ring, which may slightly decrease the pKa of the carboxylic acid (making it more acidic) and the amino group (making it less basic) compared to a simple cycloalkane analog. However, this effect is generally less pronounced than that of more electronegative atoms like oxygen. The thioether group itself is known for its high reactivity in certain contexts.[8]
Experimental Workflow for Basicity Characterization
To precisely determine the basic properties of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid, a potentiometric titration is the gold standard. This method allows for the experimental determination of the pKa values.
Step-by-Step Protocol for Potentiometric Titration
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Preparation of the Analyte Solution:
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Accurately weigh a sample of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
-
To ensure the amino acid is fully protonated at the start, the solution can be acidified with a strong acid (e.g., HCl) to a pH below 2.
-
-
Titration Setup:
-
Place the analyte solution in a beaker with a magnetic stirrer.
-
Immerse a calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH) into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the titrant (NaOH) in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.
-
Continue the titration until the pH is well into the basic range (e.g., pH 12).
-
-
Data Analysis:
-
Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
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The curve will show two equivalence points, corresponding to the deprotonation of the carboxylic acid and the ammonium group.
-
The pKa values are determined at the half-equivalence points. The pKa1 is the pH at which half of the carboxylic acid groups have been neutralized, and the pKa2 is the pH at which half of the ammonium groups have been neutralized.
-
Alternatively, a first derivative plot (ΔpH/ΔV vs. V) can be used to more accurately determine the equivalence points.
-
Workflow Diagram
Caption: Potentiometric titration workflow.
Significance in Drug Development and Peptide Synthesis
The basic properties of 3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid are of paramount importance in its application as a building block for novel therapeutics, particularly peptides.
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the amino group of the incoming amino acid must be in its free base form (-NH2) to act as a nucleophile and attack the activated carboxyl group of the growing peptide chain. Therefore, a controlled basic environment is required during the coupling step to deprotonate the ammonium group. Understanding the pKa of the amino group is crucial for optimizing coupling conditions and preventing side reactions.
The Thioether Advantage
Incorporating cyclic thioether-containing amino acids into peptides can offer significant advantages. Disulfide bonds, which are common in bioactive peptides, are susceptible to reduction in biological environments, which can lead to loss of activity. Replacing a disulfide bond with a stable thioether linkage can enhance the peptide's stability and in vivo half-life.[9] The defined conformational constraint imposed by the thiopyran ring can also lead to improved receptor binding affinity and selectivity.
Conceptual Integration into a Peptide Backbone
Caption: Role in peptide synthesis.
Conclusion
3-Aminotetrahydro-2H-thiopyran-3-carboxylic acid represents a valuable building block in the design of novel therapeutics. Its basic properties, governed by the amino and carboxylic acid groups, are fundamental to its reactivity and behavior in biological systems. While experimental data on its pKa values are sparse, a thorough understanding of its zwitterionic nature and pH-dependent protonation states can be derived from established principles of amino acid chemistry. The presence of the thioether-containing ring provides a unique combination of conformational rigidity and chemical stability, making it an attractive component for the development of next-generation peptide-based drugs. Further experimental characterization of its basicity will undoubtedly facilitate its broader application in medicinal chemistry.
References
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PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]
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